6-bromo-5-methoxy-2-methyl-2H-indazole
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Overview
Description
6-Bromo-5-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Mechanism of Action
Target of Action
Indazole compounds, which include 6-bromo-5-methoxy-2-methyl-2h-indazole, have been found to have a wide variety of medicinal applications, suggesting they may interact with multiple targets .
Mode of Action
Indazole compounds have been found to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole compounds, it is likely that they affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by indazole compounds, it is likely that these compounds have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by N–N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing byproducts and waste. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-5-methoxy-2-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-2H-indazole: Similar in structure but lacks the methoxy group.
5-Methoxy-2-methyl-2H-indazole: Similar but lacks the bromine atom.
6-Bromo-5-methyl-2H-indazole: Similar but lacks the methoxy group.
Uniqueness
The presence of both bromine and methoxy groups in 6-bromo-5-methoxy-2-methyl-2H-indazole makes it unique compared to its analogs
Properties
IUPAC Name |
6-bromo-5-methoxy-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-3-9(13-2)7(10)4-8(6)11-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFZDYSIMWBSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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